H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
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Overview
Description
The compound H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often studied for their potential therapeutic applications, particularly in the fields of neurology and pain management. This compound is of interest due to its potential interactions with opioid receptors, which are critical in pain modulation and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure the purity and correct sequence of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: has several scientific research applications:
Neurology: Studied for its potential in treating neurological disorders due to its interaction with opioid receptors.
Pain Management: Investigated as a potential analgesic, leveraging its ability to modulate pain pathways.
Biochemistry: Used in studies to understand peptide-receptor interactions and signal transduction.
Pharmacology: Explored for its potential as a therapeutic agent in various conditions, including chronic pain and inflammation.
Mechanism of Action
The mechanism of action of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 involves its interaction with opioid receptors, particularly the delta and mu receptors. Upon binding to these receptors, the peptide can modulate the release of neurotransmitters, leading to analgesic effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: A natural endogenous ligand for opiate receptors with a similar sequence (Tyr-Gly-Gly-Phe-Leu).
Dermorphin: A potent opioid peptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2.
Dynorphin A: Another opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys.
Uniqueness
H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: is unique due to its specific sequence and the presence of D-alanine, which can confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged activity is desired.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXYHKIZMZEAGF-DFQGMJKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106N22O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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